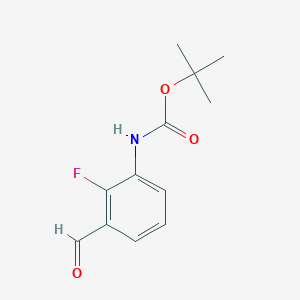
tert-butyl N-(2-fluoro-3-formylphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(2-fluoro-3-formylphenyl)carbamate: is an organic compound with the molecular formula C12H14FNO3 It is a derivative of carbamate, featuring a tert-butyl group, a fluoro-substituted phenyl ring, and a formyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-fluoro-3-formylphenyl)carbamate typically involves the reaction of 2-fluoro-3-formylphenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The formyl group in tert-butyl N-(2-fluoro-3-formylphenyl)carbamate can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 2-fluoro-3-carboxyphenylcarbamate.
Reduction: 2-fluoro-3-hydroxymethylphenylcarbamate.
Substitution: Various substituted phenylcarbamates depending on the nucleophile used.
科学的研究の応用
Chemistry: tert-Butyl N-(2-fluoro-3-formylphenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and inhibition. Its structure allows it to act as a probe for investigating the activity of certain enzymes involved in metabolic pathways.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its unique structure makes it a candidate for targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
作用機序
The mechanism of action of tert-butyl N-(2-fluoro-3-formylphenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The fluoro group enhances the compound’s binding affinity to specific receptors, modulating their activity. These interactions can alter cellular signaling pathways and metabolic processes, making the compound useful in therapeutic applications.
類似化合物との比較
- tert-Butyl N-(2-fluoro-6-formylphenyl)carbamate
- tert-Butyl N-(4-fluoro-2-formylphenyl)carbamate
- tert-Butyl N-(3-formylphenyl)carbamate
Comparison:
- tert-Butyl N-(2-fluoro-6-formylphenyl)carbamate: Similar structure but with the formyl group at a different position, leading to different reactivity and binding properties.
- tert-Butyl N-(4-fluoro-2-formylphenyl)carbamate: The position of the fluoro and formyl groups affects the compound’s electronic properties and reactivity.
- tert-Butyl N-(3-formylphenyl)carbamate: Lacks the fluoro group, resulting in different chemical behavior and applications.
Uniqueness: tert-Butyl N-(2-fluoro-3-formylphenyl)carbamate is unique due to the specific positioning of the fluoro and formyl groups on the phenyl ring. This arrangement imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
特性
CAS番号 |
1785326-88-6 |
|---|---|
分子式 |
C12H14FNO3 |
分子量 |
239.24 g/mol |
IUPAC名 |
tert-butyl N-(2-fluoro-3-formylphenyl)carbamate |
InChI |
InChI=1S/C12H14FNO3/c1-12(2,3)17-11(16)14-9-6-4-5-8(7-15)10(9)13/h4-7H,1-3H3,(H,14,16) |
InChIキー |
QYFNYYABRKJZRV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B13464866.png)
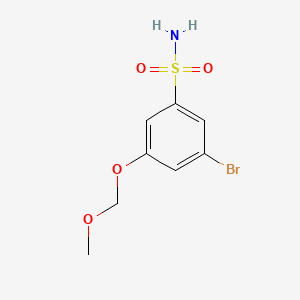
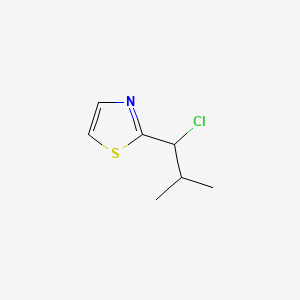
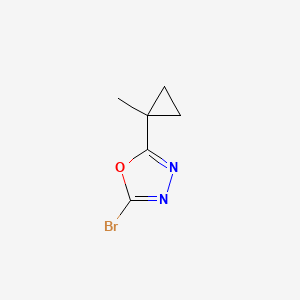

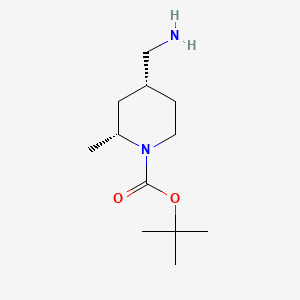
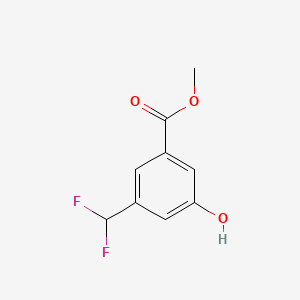

![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13464917.png)
![1,6-Dioxa-9-azaspiro[3.6]decane hydrochloride](/img/structure/B13464919.png)


![rac-(1R,2S,4R)-2-(hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B13464950.png)

